1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine
Description
1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine is a sulfonamide derivative featuring a pyrrolidine moiety linked via a sulfonyl group to a substituted phenyl ring. The phenyl ring is functionalized with a bromine atom at position 3 and a cyclopropylmethoxy group at position 4. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, which may influence binding interactions and pharmacokinetic properties compared to simpler substituents like methoxy or methyl groups .
Properties
IUPAC Name |
1-[3-bromo-4-(cyclopropylmethoxy)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S/c15-13-9-12(20(17,18)16-7-1-2-8-16)5-6-14(13)19-10-11-3-4-11/h5-6,9,11H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZNSADYQQYNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC3CC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine typically involves multiple steps, starting with the bromination of a phenyl precursor. The cyclopropylmethoxy group is introduced through etherification, followed by the formation of the sulfonyl linkage. The final step involves the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the brominated phenyl group or the sulfonyl linkage.
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group or the sulfonyl linkage, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The brominated phenyl group and the pyrrolidine ring contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Key differences in substituent position and electronic properties significantly alter the compound’s behavior. Below is a comparative analysis of structurally related compounds:
Implications of Substituent Changes:
Heterocyclic Ring Modifications
Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters the compound’s conformational flexibility and basicity. For example, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine (Molecular Weight: 342.3 g/mol) has a larger ring size, which may influence binding kinetics in receptor-ligand interactions due to differences in nitrogen lone pair orientation .
Biological Activity
1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in various cellular processes, including inflammation and signal transduction. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine is C14H16BrN2O3S, with a molecular weight of approximately 368.25 g/mol. The compound features a pyrrolidine ring linked to a sulfonyl group, which is further substituted with a brominated phenyl group and a cyclopropylmethoxy moiety. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine exhibit notable pharmacological effects. The following sections summarize key findings related to its biological activity.
1. Phosphodiesterase Inhibition
PDE4 inhibitors are being explored for their potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that compounds with similar structures can effectively inhibit PDE4, leading to reduced inflammation and improved respiratory function. For instance, PDE-423, a related compound, demonstrated an IC50 of 140 nM in enzyme assays and showed efficacy in reducing airway hyperreactivity in vivo .
2. Antitumor Activity
Research has highlighted the antitumor properties of various pyrrolidine derivatives. For example, certain derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231, suggesting that modifications to the pyrrolidine structure can enhance antitumor activity . The presence of halogen substituents like bromine may further increase these effects due to their influence on electronic properties and reactivity.
3. Anti-inflammatory Properties
Compounds with similar sulfonyl-pyrrolidine structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting leukocyte infiltration in inflammatory models. The inhibition of PDE4 is particularly relevant here, as it is involved in the breakdown of cyclic AMP, a critical mediator in inflammatory responses .
Case Studies
Several case studies have documented the biological activities of compounds related to 1-((3-Bromo-4-(cyclopropylmethoxy)phenyl)sulfonyl)pyrrolidine:
- Study on PDE4 Inhibition : A study involving the compound PDE-423 demonstrated significant reduction in eosinophil activity and improved lung histology in an asthma model, indicating that similar compounds could be effective in managing respiratory conditions .
- Anticancer Activity : Research on pyrazole derivatives indicated that those containing bromine exhibited enhanced cytotoxicity against breast cancer cell lines, suggesting that structural modifications can lead to increased therapeutic efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
